7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
The compound 7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a structurally complex quinazolinone derivative. Its core consists of a triazoloquinazolinone scaffold substituted with a 7-fluoro group, a 4-propyl chain, and a sulfanyl-linked 2-fluorophenylpiperazine moiety.
Properties
IUPAC Name |
7-fluoro-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N6O2S/c1-2-9-31-22(34)17-14-16(25)7-8-19(17)32-23(31)27-28-24(32)35-15-21(33)30-12-10-29(11-13-30)20-6-4-3-5-18(20)26/h3-8,14H,2,9-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTGLRYSHJGITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 2-fluorophenylamine with piperazine under appropriate conditions.
Introduction of the Triazoloquinazolinone Core: The piperazine derivative is then reacted with a suitable triazoloquinazolinone precursor under conditions that promote the formation of the triazoloquinazolinone core.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Scientific Research Applications
7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Scaffold Modifications
The triazoloquinazolinone core is shared with other derivatives, but substituent variations critically alter pharmacological profiles. For example:
- K 17 (5-[2-(2,4-dihydroxy-phenyl)-vinyl-3-piperazin-1-yl-[1,2,4]triazolo[1,5-c]quinazolin-2-one) : Features a dihydroxyphenylvinyl group and lacks fluorination. Its IR and NMR data (e.g., OH stretch at 3789 cm⁻¹, aromatic protons at δ 8.0 ppm) suggest polar characteristics distinct from the target compound’s fluorinated, lipophilic substituents .
- 4-[4-(4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenylpiperazin-1-yl)phenyl]-1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,2,4-triazol-5(4H)-one : Incorporates a difluorophenyl-triazole-tetrahydrofuran system, likely targeting fungal enzymes (e.g., CYP51) due to structural resemblance to azole antifungals .
Functional Group Analysis
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s 4-propyl and fluorophenyl groups likely increase logP compared to K 17’s hydrophilic dihydroxyphenyl substituents .
- Metabolic Stability: Fluorination at the phenylpiperazine moiety may reduce oxidative metabolism, enhancing half-life relative to non-fluorinated analogues .
Biological Activity
The compound 7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex molecule that has garnered attention for its potential biological activity. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be described as follows:
- Core Structure : Quinazoline derivative
- Substituents :
- Fluorine atoms at positions 7 and 2 of the phenyl ring
- Piperazine moiety contributing to its activity
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in neurological processes.
1. Neuropharmacological Activity
Research indicates that compounds with similar structures exhibit significant interactions with monoamine oxidase (MAO) enzymes. For instance, derivatives containing the piperazine moiety have been shown to selectively inhibit MAO-B, which is crucial for the metabolism of neurotransmitters like dopamine.
Table 1: MAO Inhibitory Activity of Related Compounds
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| T3 | 1.57 | 0.039 | 40.3 |
| T6 | 4.19 | 0.013 | 321.5 |
Note: The selectivity index is calculated as the ratio of IC50 values for MAO-A to MAO-B .
2. Antibacterial Activity
Compounds structurally related to the target molecule have been evaluated for their antibacterial properties against various pathogens. The compound exhibited promising activity against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Results
| Compound | Target Bacteria | Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Proteus mirabilis | 14 |
Results are based on agar disc-diffusion assays conducted at a concentration of 1 mM .
The mechanisms by which this compound exerts its biological effects can be attributed to its ability to interact with specific receptor sites and enzymatic pathways:
- Inhibition of MAO-B : By inhibiting this enzyme, the compound may increase levels of neurotransmitters such as dopamine, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's.
- Antimicrobial Mechanism : The presence of the quinazoline core enhances membrane permeability in bacterial cells, leading to cell lysis and death.
Case Studies
A recent study investigated the efficacy of a series of derivatives similar to our target compound in treating neurodegenerative disorders. The findings suggested that compounds with a piperazine substituent showed improved selectivity for MAO-B over MAO-A, indicating a potential therapeutic window for neuroprotective applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
